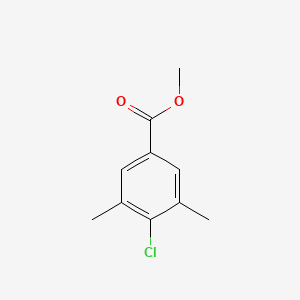![molecular formula C16H9ClN2 B1427092 2-Chlorodibenzo[f,h]quinoxaline CAS No. 1202564-31-5](/img/structure/B1427092.png)
2-Chlorodibenzo[f,h]quinoxaline
概要
説明
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Chlorodibenzo[f,h]quinoxaline is defined by its linear formula: C16H9ClN2 . It’s a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The reaction of 2,3-dichloroquinoxaline with thiourea affords a product in moderate to good yields . The best yield of quinoxaline-2,3(1H,4H)-dithione was synthesized by treatment with sodium hydrogen sulfide(NaSH) in ethanol under reflux for 5 h followed by neutralization with acid .Physical And Chemical Properties Analysis
2-Chlorodibenzo[f,h]quinoxaline has a molecular weight of 264.71 g/mol. Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .科学的研究の応用
- Quinoxaline scaffolds have been used for the design and development of numerous bioactive molecules .
- Quinoxaline scaffolds have been used in the synthesis of organic sensitizers for solar cell applications .
Bioactive Molecules
Dyes and Fluorescent Materials
Electroluminescent Materials
Organic Sensitizers for Solar Cell Applications
Polymeric Optoelectronic Materials
Pharmacological Effects
- Quinoxalines have been used in the transition-metal-free synthesis of various compounds .
- The outcomes of these applications include the production of various compounds using sustainable and eco-friendly methods .
Transition-Metal-Free Synthesis
Functional Group Decoration
- Quinoxalines have been used in the transition-metal-free synthesis of various compounds .
- The outcomes of these applications include the production of various compounds using sustainable and eco-friendly methods .
- Quinoxaline scaffolds have been used for the decoration with proper functional groups .
- The outcomes of these applications include the production of various compounds with specific properties .
Transition-Metal-Free Synthesis
Functional Group Decoration
Condensation Reactions
Safety And Hazards
2-Chlorodibenzo[f,h]quinoxaline has certain safety information associated with it. It has hazard statements H302;H315;H320;H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
Quinoxalines have several prominent pharmacological effects and diverse therapeutic uses, making them a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
特性
IUPAC Name |
3-chlorophenanthro[9,10-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2/c17-14-9-18-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16(15)19-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJCWNQZBKYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzo[f,h]quinoxaline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
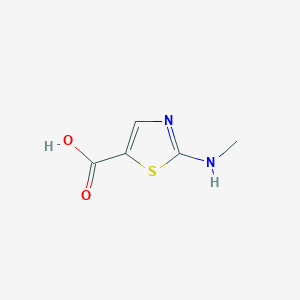
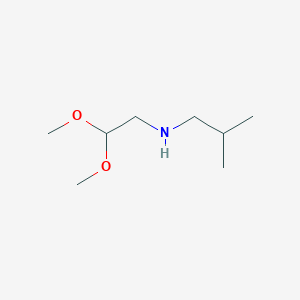
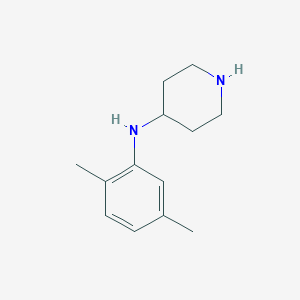
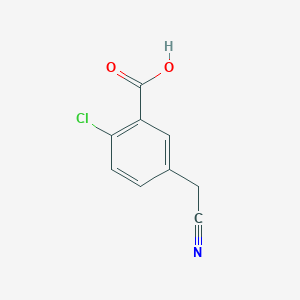
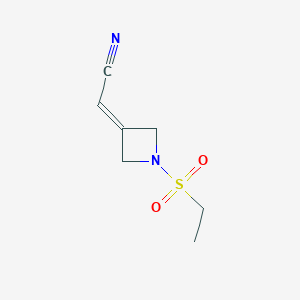
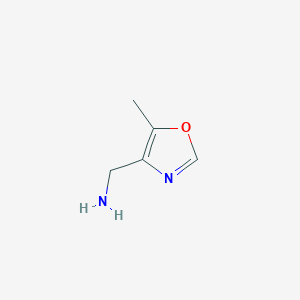
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
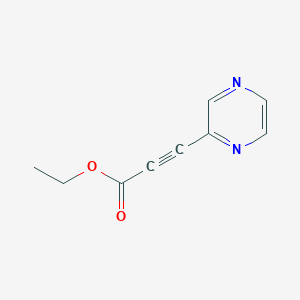
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
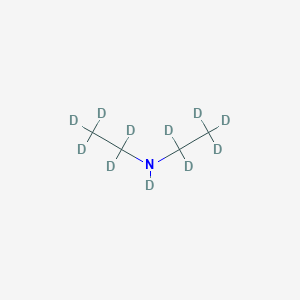
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
